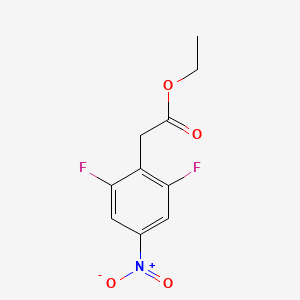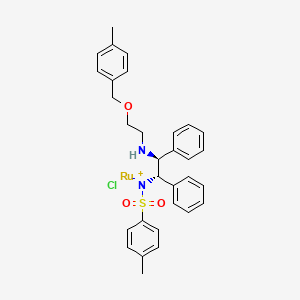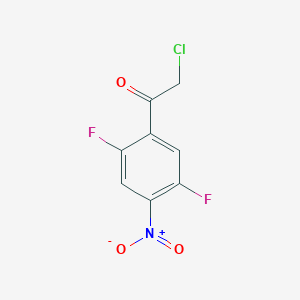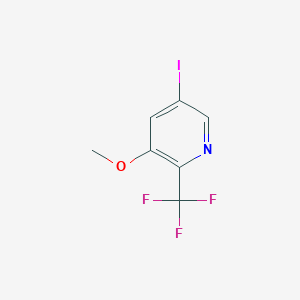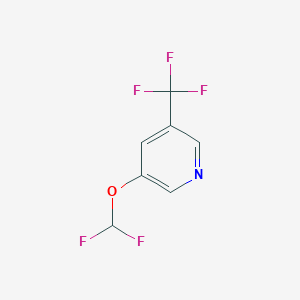![molecular formula C13H15NO4 B1413177 {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid CAS No. 2108442-33-5](/img/structure/B1413177.png)
{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid
Übersicht
Beschreibung
“{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid” is a chemical compound with the CAS Number: 2108442-33-5. It has a molecular weight of 249.27 and its IUPAC Name is 2- ( (1- (2-methoxyethyl)-1H-indol-4-yl)oxy)acetic acid . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI Code for “{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid” is 1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
“{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid” is a powder that is stored at room temperature . Its molecular weight is 249.27 .Wissenschaftliche Forschungsanwendungen
Biomedical Studies
This compound, due to its indole core structure, is likely to be involved in various biomedical applications. Indole derivatives are known for their biological activities, which include antiviral, anti-inflammatory, and anticancer properties . They are often used in the study of cellular functions and signaling pathways.
Drug Development
The structural properties of indole derivatives make them suitable candidates for drug development. They can interact with various biological targets, leading to the potential treatment of diseases.
Antimicrobial Agents
Indole derivatives have been highlighted for their potential as potent antimicrobial agents. This makes them valuable in the research of new antibiotics and antifungal medications .
Antioxidant Properties
Selective indole derivatives have been studied for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases .
Opioid Ligands
Research has been conducted on indole-aryl amide derivatives, incorporating structures similar to {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid, as opioid ligands. This application is significant in pain management and neurological studies .
Synthesis of Heterocyclic Compounds
Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNOEVTWLXECRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



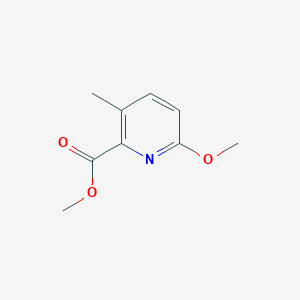


![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)



